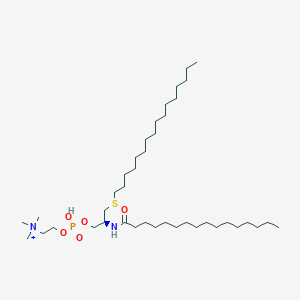
2-Chloro-4-fluoro-5-nitrobenzoyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions where 2-Chloro-4-fluoro-5-nitrobenzoyl chloride could serve as a key intermediate. For instance, Xiao-hua Du et al. (2005) describe a novel synthesis route for 2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, showcasing a method that could potentially be adapted for the synthesis of the benzoyl chloride variant by focusing on chlorosulfonation and further chemical modifications (Du et al., 2005).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been extensively studied, often utilizing X-ray diffraction techniques to elucidate their crystalline structures. For example, research on related compounds has provided insights into how the presence of halogen atoms and nitro groups influence molecular conformation and packing in the solid state (Oruganti et al., 2017).
Chemical Reactions and Properties
This compound is highly reactive due to the presence of both electron-withdrawing (nitro and halogen) and electron-donating (benzoyl chloride) functional groups. This duality enables it to undergo various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions, making it a versatile building block in organic synthesis. The reaction with nucleophiles, for example, can lead to a range of heterocyclic compounds, as demonstrated in the synthesis of benzimidazoles, benzotriazoles, and other nitrogenous heterocycles (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystallinity, are crucial for its handling and application in synthetic processes. These properties are influenced by the molecular structure and the intermolecular forces present in the compound. Analyzing similar compounds provides insights into how the nitro and halogen groups affect these physical properties, including crystal packing and stability (Johansen et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity towards different nucleophiles, stability under various conditions, and susceptibility to hydrolysis, are defined by its functional groups. The electron-withdrawing effects of the nitro and halogen groups increase its electrophilic character, making it an effective acylating agent in organic synthesis. Studies on similar compounds can shed light on the reactivity patterns and potential applications of this compound in synthesizing bioactive molecules (Vosooghi et al., 2014).
Safety and Hazards
2-Chloro-4-fluoro-5-nitrobenzoyl chloride is classified as a dangerous substance. It has a GHS05 safety symbol, indicating that it is corrosive . The compound has a hazard statement H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Mecanismo De Acción
Target of Action
It is known that this compound is an important chemical intermediate in organic synthesis . It contains an aromatic acyl chloride functional group, which can react with other compounds to form esters, amides, and other organic compounds .
Mode of Action
The mode of action of 2-Chloro-4-fluoro-5-nitrobenzoyl chloride is primarily through acylation reactions with other compounds. The acyl chloride functional group in the molecule is highly reactive and can react with a variety of nucleophiles to form esters, amides, and other organic compounds .
Biochemical Pathways
As a chemical intermediate, it is used in the synthesis of various organic compounds, which could potentially influence multiple biochemical pathways depending on the final products .
Pharmacokinetics
As a chemical intermediate, its pharmacokinetic properties would largely depend on the final compounds it is used to synthesize .
Result of Action
As a chemical intermediate, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
It is known that this compound is corrosive and should be handled with care . It should be used in a well-ventilated area to avoid inhalation of toxic gases .
Propiedades
IUPAC Name |
2-chloro-4-fluoro-5-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2FNO3/c8-4-2-5(10)6(11(13)14)1-3(4)7(9)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEPGSXLLLUYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568600 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120890-66-6 | |
| Record name | 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(trans,trans-4-Butylcyclohexyl)phenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B40569.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-Hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B40570.png)




![4,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B40580.png)





![5-(chloromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B40593.png)